molecular formula C7H13FO5 B12317707 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol

Cat. No.: B12317707
M. Wt: 196.17 g/mol
InChI Key: PGYKOSXDWWGTOB-UHFFFAOYSA-N
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Description

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol is a fluorinated heterocyclic compound Fluorinated compounds are known for their unique properties, including increased metabolic stability and enhanced biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of heterocyclic compounds using reagents such as xenon difluoride or molecular fluorine . The reaction conditions often include the use of solvents like methanol or ethanol and may require specific temperatures and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination processes. These processes are designed to be efficient and environmentally friendly, adhering to green chemistry principles. The use of renewable raw materials and energy-saving technologies is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, electrophilic fluorination may use xenon difluoride in methanol at room temperature . Oxidation reactions may require potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.

Scientific Research Applications

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol is unique due to its specific structure, which includes both a fluorine atom and a hydroxymethyl group. This combination of functional groups can lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H13FO5

Molecular Weight

196.17 g/mol

IUPAC Name

5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3

InChI Key

PGYKOSXDWWGTOB-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)CO)F)O)O

Origin of Product

United States

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